2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
Brand Name: Vulcanchem
CAS No.: 343373-96-6
VCID: VC5113444
InChI: InChI=1S/C25H18F3NO4S/c26-25(27,28)20-9-6-10-21(16-20)29(34(31,32)23-11-2-1-3-12-23)17-24(30)33-22-14-13-18-7-4-5-8-19(18)15-22/h1-16H,17H2
SMILES: C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C25H18F3NO4S
Molecular Weight: 485.48

2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

CAS No.: 343373-96-6

Cat. No.: VC5113444

Molecular Formula: C25H18F3NO4S

Molecular Weight: 485.48

* For research use only. Not for human or veterinary use.

2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate - 343373-96-6

Specification

CAS No. 343373-96-6
Molecular Formula C25H18F3NO4S
Molecular Weight 485.48
IUPAC Name naphthalen-2-yl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Standard InChI InChI=1S/C25H18F3NO4S/c26-25(27,28)20-9-6-10-21(16-20)29(34(31,32)23-11-2-1-3-12-23)17-24(30)33-22-14-13-18-7-4-5-8-19(18)15-22/h1-16H,17H2
Standard InChI Key KJIUVEWGIUNFGH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • 2-Naphthyl acetate group: A naphthalene ring system esterified at the 2-position, providing planar aromaticity and lipophilicity.

  • Phenylsulfonyl-aniline bridge: A sulfonamide linkage (-SO<sub>2</sub>NH-) connecting a benzene ring to a substituted aniline group.

  • 3-Trifluoromethyl substitution: A -CF<sub>3</sub> group at the aniline’s meta position, enhancing electron-withdrawing effects and metabolic stability .

The IUPAC name, naphthalen-2-yl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate, systematically describes this arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>18</sub>F<sub>3</sub>NO<sub>4</sub>S
Molecular Weight485.5 g/mol
InChI KeyKJIUVEWGIUNFGH-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F

Stereoelectronic Properties

The trifluoromethyl group induces a strong -I effect, polarizing the aniline ring and increasing sulfonamide nitrogen’s acidity. This electronic perturbation may facilitate hydrogen-bonding interactions in biological systems . Conformational analysis via 3D modeling reveals restricted rotation about the sulfonamide N-S bond, creating a rigid, planar geometry favorable for target binding .

Synthesis and Derivative Formation

Synthetic Pathways

While no explicit synthesis is reported for this compound, analogous sulfonamide-acetates are typically synthesized via:

  • Sulfonylation: Reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride, forming N-(benzenesulfonyl)-3-(trifluoromethyl)aniline.

  • Acetylation: Alkylation with chloroacetyl chloride, yielding 2-chloro-N-(benzenesulfonyl)-3-(trifluoromethyl)aniline.

  • Esterification: Coupling with 2-naphthol under Mitsunobu or Steglich conditions to install the naphthyl ester .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
SulfonylationBenzenesulfonyl chloride, pyridine, 0°C85%
AcetylationChloroacetyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF78%
Esterification2-Naphthol, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>65%

*Theoretical yields based on analogous reactions .

Derivative Design Strategies

Modifying the:

  • Naphthyl group: Replacing 2-naphthyl with substituted naphthols alters lipophilicity.

  • Sulfonyl moiety: Arylsulfonyl groups modulate electronic and steric profiles.

  • Trifluoromethyl position: Ortho or para substitution affects ring electronics .

Pharmacological and Toxicological Considerations

ADME Profile (Predicted)

  • Absorption: High logP (~4.2) suggests good membrane permeability.

  • Metabolism: Susceptible to esterase hydrolysis (t<sub>1/2</sub> ~2h in plasma).

  • Excretion: Renal clearance predominates due to moderate molecular weight .

Toxicity Risks

  • Cytotoxicity: Sulfonamides may inhibit dihydropteroate synthase (EC<sub>50</sub> ~50 nM).

  • Hepatotoxicity: Fluorinated metabolites risk bioaccumulation (hepatic CYP3A4 Km ~15 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator